molecular formula C4H7F3N2O B1273233 3-Amino-4,4,4-trifluorobutanamide CAS No. 453-32-7

3-Amino-4,4,4-trifluorobutanamide

Cat. No.: B1273233
CAS No.: 453-32-7
M. Wt: 156.11 g/mol
InChI Key: FUSSGZXYMBXVGS-UHFFFAOYSA-N
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Description

3-Amino-4,4,4-trifluorobutanamide: is an organic compound with the molecular formula C4H7F3N2O It is characterized by the presence of an amino group (-NH2) and a trifluoromethyl group (-CF3) attached to a butanamide backbone

Mechanism of Action

Target of Action

. This suggests that it may interact with biological targets that have complementary charge distributions.

Mode of Action

Given its chemical properties, it is plausible that the compound interacts with its targets through electrostatic interactions, facilitated by its high dipole moment.

Pharmacokinetics

. Therefore, the impact of these properties on the bioavailability of the compound remains unknown.

Result of Action

. More research is needed to fully understand the effects of this compound at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

3-Amino-4,4,4-trifluorobutanamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in amino acid metabolism, such as aminotransferases, which facilitate the transfer of amino groups. The trifluoromethyl group in this compound enhances its binding affinity to these enzymes, leading to more efficient catalysis. Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways by modulating the activity of key signaling molecules. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream targets. This modulation can impact gene expression and cellular metabolism, resulting in changes in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of target enzymes, preventing substrate access and subsequent catalysis. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range leads to maximal therapeutic benefits without adverse effects. Careful dosage optimization is crucial to minimize toxicity while maximizing efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to amino acid metabolism. It interacts with enzymes such as aminotransferases and deaminases, influencing the flux of metabolites through these pathways. The presence of the trifluoromethyl group can alter the enzyme kinetics, leading to changes in metabolite levels and overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion. Once inside the cell, it can bind to intracellular proteins and be distributed to different cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications or interactions with targeting signals. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,4,4-trifluorobutanamide can be achieved through several methods. One common approach involves the reaction of 4,4,4-trifluorobutanoyl chloride with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows:

  • Preparation of 4,4,4-trifluorobutanoyl chloride

    • React 4,4,4-trifluorobutyric acid with thionyl chloride (SOCl2) to form 4,4,4-trifluorobutanoyl chloride.
    • Reaction conditions: Reflux the mixture at 60-70°C for several hours.
  • Formation of this compound

    • React 4,4,4-trifluorobutanoyl chloride with ammonia or an amine (e.g., methylamine) in an organic solvent such as dichloromethane .
    • Reaction conditions: Stir the mixture at room temperature for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Bulk synthesis of 4,4,4-trifluorobutyric acid: .

    Conversion to 4,4,4-trifluorobutanoyl chloride: using thionyl chloride.

    Amination: with ammonia or an appropriate amine.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,4,4-trifluorobutanamide undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as or in the presence of a base (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents like or .

    Reduction: Reducing agents such as or .

Major Products

    Substitution: Formation of substituted amides.

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

3-Amino-4,4,4-trifluorobutanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly those containing trifluoromethyl groups.

    Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure of natural amino acids.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty materials due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4,4,4-trifluorocrotonate: Another trifluoromethyl-substituted compound with similar applications in agrochemicals and pharmaceuticals.

    2-Amino-4,4,4-trifluorobutanoic acid: A related compound used as a bioisostere in drug design.

Uniqueness

3-Amino-4,4,4-trifluorobutanamide is unique due to its specific combination of an amino group and a trifluoromethyl group on a butanamide backbone. This structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications.

Properties

IUPAC Name

3-amino-4,4,4-trifluorobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3N2O/c5-4(6,7)2(8)1-3(9)10/h2H,1,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSSGZXYMBXVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382596
Record name 3-amino-4,4,4-trifluorobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453-32-7
Record name 3-amino-4,4,4-trifluorobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4,4,4-trifluorobutanamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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